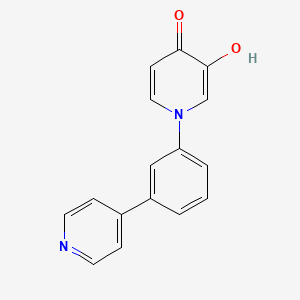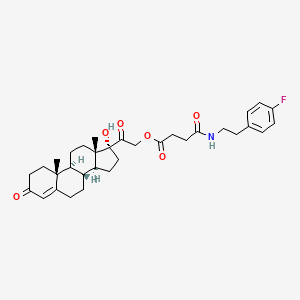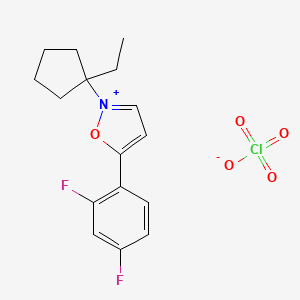
5-(2,4-Difluorophenyl)-2-(1-ethylcyclopentyl)-1,2-oxazol-2-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Difluorophenyl)-2-(1-ethylcyclopentyl)-1,2-oxazol-2-ium perchlorate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a 2,4-difluorophenyl group, an ethylcyclopentyl moiety, and an oxazolium ion, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 5-(2,4-Difluorophenyl)-2-(1-ethylcyclopentyl)-1,2-oxazol-2-ium perchlorate typically involves multiple steps, including the formation of the oxazolium ring and the introduction of the difluorophenyl and ethylcyclopentyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
5-(2,4-Difluorophenyl)-2-(1-ethylcyclopentyl)-1,2-oxazol-2-ium perchlorate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
5-(2,4-Difluorophenyl)-2-(1-ethylcyclopentyl)-1,2-oxazol-2-ium perchlorate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Researchers investigate its potential therapeutic applications, such as its ability to modulate specific biological pathways or target certain diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 5-(2,4-Difluorophenyl)-2-(1-ethylcyclopentyl)-1,2-oxazol-2-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, 5-(2,4-Difluorophenyl)-2-(1-ethylcyclopentyl)-1,2-oxazol-2-ium perchlorate stands out due to its unique combination of functional groups and its specific chemical properties. Similar compounds may include other oxazolium derivatives or compounds with difluorophenyl and ethylcyclopentyl groups. Each of these compounds may have distinct chemical and biological properties, making them suitable for different applications.
Properties
CAS No. |
918885-11-7 |
|---|---|
Molecular Formula |
C16H18ClF2NO5 |
Molecular Weight |
377.77 g/mol |
IUPAC Name |
5-(2,4-difluorophenyl)-2-(1-ethylcyclopentyl)-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C16H18F2NO.ClHO4/c1-2-16(8-3-4-9-16)19-10-7-15(20-19)13-6-5-12(17)11-14(13)18;2-1(3,4)5/h5-7,10-11H,2-4,8-9H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
WNTHJQAHLFHWES-UHFFFAOYSA-M |
Canonical SMILES |
CCC1(CCCC1)[N+]2=CC=C(O2)C3=C(C=C(C=C3)F)F.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


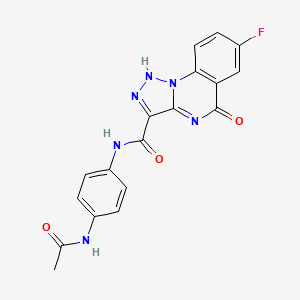
![N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B12636538.png)
![2-({1-[3-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol](/img/structure/B12636540.png)

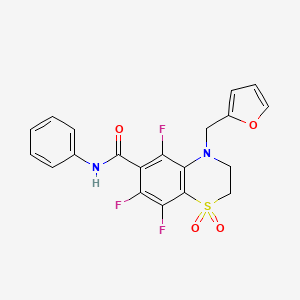
![8-(3-Chlorophenyl)-6-ethyl-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12636554.png)
![1H-Pyrazole-3-carboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-1-(difluoromethyl)-](/img/structure/B12636571.png)


![6-(1H-indazol-6-yl)-N-(3-methoxy-4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12636591.png)

